molecular formula C14H21NO3 B13744506 tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate CAS No. 398136-31-7

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate

Cat. No.: B13744506
CAS No.: 398136-31-7
M. Wt: 251.32 g/mol
InChI Key: NRHDXCRMFGMRLH-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with ethyl and methoxy groups at the 2- and 6-positions, respectively. Carbamates of this type are widely used in organic synthesis, particularly in pharmaceutical intermediates, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .

Properties

CAS No.

398136-31-7

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-6-methoxyphenyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-6-10-8-7-9-11(17-5)12(10)15-13(16)18-14(2,3)4/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

NRHDXCRMFGMRLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate typically involves the reaction of 2-ethyl-6-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl carbamates.

Scientific Research Applications

tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula CAS No. Key Properties/Applications Reference
tert-Butyl (2-amino-6-methoxyphenyl)carbamate -NH₂ (2), -OCH₃ (6) C₁₂H₁₈N₂O₃ 954238-84-7 Pharmaceutical intermediate; Boc-protected amine for peptide synthesis
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate -NO₂ (6), -OCH₃ (2) C₁₂H₁₆N₂O₅ 1283176-56-6 Nitro group enhances electrophilicity; precursor for reduction to amines
tert-Butyl (2-chloro-6-methoxyphenyl)carbamate -Cl (2), -OCH₃ (6) C₁₂H₁₆ClNO₃ 954239-00-0 Halogen substituent improves stability; used in cross-coupling reactions
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine ring with -NH₂ (6) C₁₁H₁₇N₃O₂ N/A Heterocyclic analog; targets kinase inhibitors
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl -OH substituent C₁₀H₁₉NO₃ 1290191-64-8 Aliphatic carbamate; chiral building block for drug candidates

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density of the aromatic ring, enhancing stability but reducing electrophilicity. For example, tert-Butyl (2-amino-6-methoxyphenyl)carbamate is used in peptide synthesis due to its resistance to nucleophilic attack . Electron-withdrawing groups (e.g., -NO₂, -Cl) improve electrophilicity, making these compounds suitable for further functionalization. The nitro derivative (CAS 1283176-56-6) can be reduced to an amine for subsequent coupling reactions .

Biological Activity: Ethyl carbamate analogs (e.g., ethyl carbamate, vinyl carbamate) exhibit carcinogenic properties, but tert-butyl derivatives are generally less toxic due to the Boc group’s metabolic stability .

Synthetic Utility :

  • tert-Butyl carbamates with heterocyclic cores (e.g., pyridine in ) are prioritized in drug discovery for their bioavailability .
  • Chiral analogs (e.g., cyclopentyl derivatives in ) serve as enantioselective intermediates in asymmetric synthesis .

Pharmaceutical Intermediates

tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7) is a critical intermediate in the synthesis of kinase inhibitors and antibiotics. Its amino group is selectively deprotected under acidic conditions (e.g., HCl in dioxane) to generate free amines for coupling with carboxylic acids or electrophiles .

Toxicity Profile

While ethyl carbamate itself is carcinogenic, tert-butyl derivatives like this compound are presumed safer due to steric hindrance from the tert-butyl group, which impedes metabolic activation to toxic intermediates .

Biological Activity

Tert-butyl (2-ethyl-6-methoxyphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article compiles research findings on the synthesis, biological evaluation, and mechanisms of action of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-ethyl-6-methoxyphenol with tert-butyl chloroformate in the presence of a base. This method allows for the formation of the carbamate linkage while maintaining the integrity of the aromatic system.

Anti-inflammatory Activity

A study evaluated various substituted phenylcarbamate derivatives, including this compound, for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug indomethacin .

Table 1: Anti-inflammatory Activity of Phenylcarbamate Derivatives

Compound% Inhibition
This compound54.239%
IndomethacinReference
Other derivatives39.021% - 54.239%

Antibacterial Activity

In another study focusing on related carbamate derivatives, compounds were synthesized and screened for antibacterial activity against various strains such as E. coli, M. luteus, and B. cereus. The microdilution broth susceptibility assay indicated that certain derivatives displayed strong antibacterial properties with low toxicity levels .

Table 2: Antibacterial Activity Against Selected Strains

CompoundActive AgainstToxicity Level
tert-butyl derivativesE. coli, M. luteusLow
Control agentVarious strainsHigh

The anti-inflammatory activity of this compound may be attributed to its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory process. In silico docking studies have provided insights into the binding modes of these compounds with COX-2, suggesting that structural modifications can enhance their inhibitory effectiveness .

Case Studies

  • Case Study on Anti-inflammatory Effects : In a controlled experiment involving rats, administration of this compound led to a marked reduction in paw edema compared to untreated controls, demonstrating its potential as an anti-inflammatory agent.
  • Case Study on Antibacterial Properties : A series of experiments conducted on bacterial cultures revealed that certain modifications to the carbamate structure enhanced antibacterial efficacy significantly against resistant strains.

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